2-Acetylamino-3-amino-1,4-naphthoquinone

Catalog No.
S9093743
CAS No.
13755-96-9
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylamino-3-amino-1,4-naphthoquinone

CAS Number

13755-96-9

Product Name

2-Acetylamino-3-amino-1,4-naphthoquinone

IUPAC Name

N-(3-amino-1,4-dioxonaphthalen-2-yl)acetamide

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,13H2,1H3,(H,14,15)

InChI Key

IZJNNHJVNPVRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N

2-Acetylamino-3-amino-1,4-naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities and utility in organic synthesis. This specific compound features an acetylamino group at the 2-position and an amino group at the 3-position of the naphthoquinone ring. The structure can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

This compound is characterized by its conjugated double bond system, which contributes to its reactivity and biological properties. The presence of both amino and acetylamino groups enhances its potential for various

  • Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, particularly when modified to form 3-iodo derivatives. These reactions enable the synthesis of novel alkenyl- and alkynylnaphthoquinones, showcasing its versatility in organic synthesis .
  • Conjugate Addition: It can react with nucleophiles through conjugate addition mechanisms, particularly with amines and other nucleophilic agents, leading to various functionalized derivatives .
  • Reduction Reactions: The quinone moiety can be reduced to form corresponding hydroquinones, which may exhibit different biological activities compared to their oxidized forms .

2-Acetylamino-3-amino-1,4-naphthoquinone exhibits significant biological activities:

  • Antiproliferative Effects: Studies have shown that this compound possesses antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties: Similar compounds in the naphthoquinone family have demonstrated antibacterial and antifungal activities, suggesting that 2-acetylamino-3-amino-1,4-naphthoquinone may also possess such properties due to its structural similarities .

The synthesis of 2-acetylamino-3-amino-1,4-naphthoquinone typically involves several steps:

  • Nitration of Naphthalene: Naphthalene is nitrated to introduce a nitro group at the desired position.
  • Reduction: The nitro group is then reduced to an amino group.
  • Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride to form the acetylamino derivative.
  • Quinone Formation: Oxidation steps are employed to convert the resulting compound into the naphthoquinone structure.

These methods allow for the efficient production of this compound while enabling further functionalization for specific applications .

2-Acetylamino-3-amino-1,4-naphthoquinone has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound for developing new anticancer agents.
  • Organic Synthesis: Its ability to participate in cross-coupling reactions makes it valuable in synthesizing complex organic molecules and materials.

Research on interaction studies involving 2-acetylamino-3-amino-1,4-naphthoquinone focuses on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells can help optimize its design for enhanced efficacy in therapeutic applications.

These studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-acetylamino-3-amino-1,4-naphthoquinone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,4-NaphthoquinoneBasic naphthoquinone structureExhibits strong oxidative properties
2-Amino-1,4-naphthoquinoneAmino group at position 2Known for antibacterial activity
3-Acetylamino-1,4-naphthoquinoneAcetylamino group at position 3Potentially less reactive than 2-acetylamino
2-Hydroxy-1,4-naphthoquinoneHydroxy group instead of aminoIncreased solubility in water

The uniqueness of 2-acetylamino-3-amino-1,4-naphthoquinone lies in its dual amino functionality combined with an acetyl group, which enhances its reactivity and biological profile compared to other naphthoquinones.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

230.06914219 g/mol

Monoisotopic Mass

230.06914219 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-21

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